molecular formula C4H9NO3S B12891615 (S)-Pyrrolidine-3-sulfonic acid

(S)-Pyrrolidine-3-sulfonic acid

Cat. No.: B12891615
M. Wt: 151.19 g/mol
InChI Key: CQXPKCLOHLADCJ-BYPYZUCNSA-N
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Description

(S)-Pyrrolidine-3-sulfonic acid is a chiral sulfonic acid derivative of pyrrolidine It is characterized by the presence of a sulfonic acid group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Pyrrolidine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of (S)-pyrrolidine. The reaction typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The compound can be reduced to form pyrrolidine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonate esters.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine compounds.

Scientific Research Applications

(S)-Pyrrolidine-3-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-sulfonic acid: Similar structure but with the sulfonic acid group attached to the second carbon.

    Pyrrolidine-4-sulfonic acid: Sulfonic acid group attached to the fourth carbon.

    Proline: An amino acid with a pyrrolidine ring but without the sulfonic acid group.

Uniqueness

(S)-Pyrrolidine-3-sulfonic acid is unique due to its specific chiral configuration and the position of the sulfonic acid group. This configuration can lead to distinct chemical reactivity and biological activity compared to its isomers and other related compounds.

Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(3S)-pyrrolidine-3-sulfonic acid

InChI

InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m0/s1

InChI Key

CQXPKCLOHLADCJ-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1S(=O)(=O)O

Canonical SMILES

C1CNCC1S(=O)(=O)O

Origin of Product

United States

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